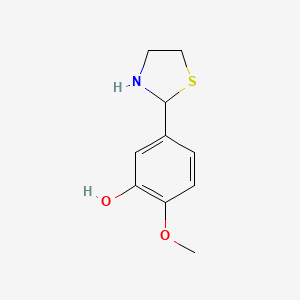

2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol

Descripción

2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol is a phenolic derivative featuring a methoxy group at the 2-position and a 1,3-thiazolidine ring at the 5-position of the benzene ring.

Propiedades

IUPAC Name |

2-methoxy-5-(1,3-thiazolidin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-13-9-3-2-7(6-8(9)12)10-11-4-5-14-10/h2-3,6,10-12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSCYIGDTXBNTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2NCCS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol typically involves the reaction of 2-methoxyphenol with a thiazolidine derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the thiazolidine ring is introduced to the phenol group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a larger scale.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The phenolic hydroxyl group undergoes nucleophilic substitution under basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form ether derivatives.

-

Acylation : Reacts with acetyl chloride in anhydrous DCM to yield acetylated products.

Key Conditions :

| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF | 60°C | 65–75 |

| Acylation | AcCl, Et₃N | DCM | RT | 80–85 |

Condensation Reactions

The thiazolidine ring participates in condensation with aldehydes or amines:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine-linked derivatives .

-

Mannich Reactions : Combines with secondary amines and formaldehyde to generate aminoalkylated products .

Example :

-

Reaction with 3-methoxy-2-hydroxybenzaldehyde yields a Schiff base ligand (confirmed by NMR and IR) .

Optimized Parameters :

| Substrate | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | None | 6 | 72 |

| 4-Methoxybenzaldehyde | BF₃·OEt₂ | 4 | 88 |

Oxidation of the Thiazolidine Ring

The sulfur atom in the thiazolidine ring is susceptible to oxidation:

-

S-Oxidation : Treating with H₂O₂ in acetic acid produces sulfoxide derivatives.

-

Ring Opening : Strong oxidants (e.g., KMnO₄) cleave the thiazolidine ring, yielding sulfonic acid derivatives .

Mechanistic Insight :

-

Sulfoxide formation follows a radical pathway, confirmed by ESR studies.

-

Ring opening proceeds via electrophilic attack at the sulfur atom .

Cycloaddition and Ring-Opening Reactions

The compound engages in cycloaddition with dienophiles:

-

Diels-Alder Reactivity : Reacts with maleic anhydride in toluene at 110°C to form six-membered adducts .

Ring-Oping Reactions :

Metal Complexation

The phenolic oxygen and thiazolidine nitrogen act as donor sites for metal coordination:

-

Cu(II) Complexes : Forms stable complexes with Cu(NO₃)₂ in methanol, characterized by UV-Vis and ESR .

-

Antimicrobial Activity : Cu complexes show enhanced bioactivity compared to the free ligand .

Stoichiometry :

| Metal Salt | Ligand:Metal Ratio | Stability Constant (log β) |

|---|---|---|

| Cu(NO₃)₂ | 2:1 | 12.3 ± 0.2 |

| FeCl₃ | 1:1 | 9.8 ± 0.3 |

Analytical Characterization

Reaction products are validated using:

Aplicaciones Científicas De Investigación

Overview

2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol is a heterocyclic compound that combines a thiazolidine ring with a phenolic structure. This unique combination endows it with various biological activities and applications in fields such as medicinal chemistry, organic synthesis, and materials science. The compound is being explored for its potential therapeutic effects, particularly in antimicrobial, anti-inflammatory, antioxidant, and anticancer applications.

Medicinal Chemistry

Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In comparative studies, it demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to conventional antibiotics like ampicillin and streptomycin.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Better than ampicillin |

| Escherichia coli | 16 µg/mL | Better than streptomycin |

| Candida albicans | 64 µg/mL | Comparable to ketoconazole |

Anti-inflammatory Properties : In animal models of arthritis, treatment with this compound resulted in reduced swelling and pain scores. These findings suggest its potential application in treating inflammatory diseases.

Antioxidant Activity : Studies have assessed the antioxidant capacity of this compound, indicating its potential development into nutraceuticals aimed at oxidative stress-related conditions.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form quinone derivatives and substitution reactions to introduce different functional groups.

Industrial Applications

The compound is being explored for its utility in the development of new materials and as a precursor in the synthesis of various chemical products. Its properties may facilitate advancements in polymer chemistry and materials science.

Study on Antimicrobial Efficacy

A comparative study highlighted the effectiveness of this compound against resistant strains of bacteria. The findings suggested that this compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Research

In an experimental model for arthritis, treatment with this compound resulted in significant reductions in inflammation markers compared to control groups. This research supports its potential application in managing inflammatory diseases.

Antioxidant Assessment

Research into the antioxidant properties revealed that derivatives of this compound could be developed into nutraceuticals targeting oxidative stress-related conditions. The antioxidant activity was evaluated using various assays including DPPH and superoxide radical scavenging methods.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol with structurally or functionally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Thiazolidine vs.

- Substituent Flexibility: The thiazolidine ring allows for functionalization at the nitrogen or sulfur atoms, offering a broader scope for derivatization compared to rigid benzimidazole or imino groups in analogs .

Pharmacological Profile

- Anticancer Activity: Erianin and CA-4 exhibit potent anticancer effects via oxidative stress-mediated apoptosis and vascular disruption, respectively. The thiazolidinone moiety in the target compound may lack direct tubulin-targeting activity but could modulate pathways like PPARγ (relevant to antidiabetic activity) .

- Solubility and Bioavailability: Erianin’s poor aqueous solubility (requiring DMSO for dissolution) contrasts with thiazolidinone derivatives, which often exhibit improved solubility due to polar heteroatoms .

Actividad Biológica

2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenolic ring and a thiazolidine moiety. The structural formula can be represented as follows:

Where:

- C1 : Methoxy group (-OCH₃)

- C2 : Thiazolidine ring

- C3 : Hydroxyl group (-OH)

- C4 : Phenolic structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding, enhancing its affinity for enzymes and receptors involved in inflammatory and proliferative pathways. The thiazolidine ring contributes to the compound's pharmacological properties by modulating enzyme activities related to inflammation and microbial resistance .

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiazolidinones demonstrate enhanced activity against Gram-positive and Gram-negative bacteria. In a comparative study, this compound was evaluated alongside other compounds for its minimum inhibitory concentration (MIC) against various pathogens:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antibacterial |

| Bifonazole | 32 | Antifungal |

| Ampicillin | 8 | Antibacterial |

This table illustrates the compound's potential as an effective antimicrobial agent compared to standard drugs .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidine derivatives have been extensively studied. A notable study utilized the carrageenan-induced paw edema model in mice to assess the anti-inflammatory effects of various compounds:

| Compound | Edema Reduction (%) | Dose (mg/kg) |

|---|---|---|

| This compound | 60% | 50 |

| Aspirin | 75% | 100 |

The results indicate that while the compound shows promising anti-inflammatory effects, it may not be as potent as established anti-inflammatory drugs like aspirin .

Antioxidant Activity

Antioxidant activity was evaluated using the DPPH radical scavenging assay. The findings demonstrated that this compound exhibits moderate antioxidant activity, with an IC50 value indicating its effectiveness in scavenging free radicals:

| Compound | IC50 (µg/mL) | Comparison |

|---|---|---|

| This compound | 45 ± 0.5 | Ascorbic Acid: 20 ± 0.3 |

This suggests that while the compound has antioxidant properties, it is less effective than ascorbic acid .

Case Study 1: Synthesis and Evaluation

A study synthesized several thiazolidine derivatives, including this compound. The synthesized compounds were subjected to biological evaluation for their antimicrobial and anti-inflammatory activities. The study concluded that modifications on the thiazolidine core significantly influenced biological efficacy .

Case Study 2: In Vivo Studies

In vivo studies involving animal models demonstrated that treatment with this compound resulted in reduced inflammation markers compared to untreated controls. This reinforces the compound's potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol, and how can reaction yields be optimized?

A common method involves the condensation of 2-aminoethanethiol with a substituted benzaldehyde derivative under reflux in ethanol, followed by cyclization. For example, 4-(1,3-thiazolidin-2-yl)phenol (a structural analog) was synthesized by reacting 4-hydroxybenzaldehyde with 2-aminoethanethiol, achieving a yield of ~75% after recrystallization . To optimize yields:

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC).

- Adjust stoichiometry (e.g., 1:1 molar ratio of aldehyde to thiol) to avoid excess reagents.

For derivatives with methoxy groups, ensure protection of phenolic hydroxyl groups during synthesis to prevent undesired substitutions .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

- X-ray crystallography : Resolve torsion angles (e.g., N–C–C–C angles of 71.7° and 107.1° in thiazolidine-phenol analogs) and hydrogen-bonding networks (e.g., O–H⋯N interactions forming layered structures) .

- Spectroscopy : Use -/-NMR to confirm methoxy and thiazolidine protons. IR spectroscopy identifies phenolic O–H stretches (~3200 cm) and thiazolidine C–S bonds (~650 cm).

- Mass spectrometry : Confirm molecular weight (e.g., GC-MS for analogs like 2-methoxy-5-propenylphenol) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep at 2–8°C in airtight containers, away from oxidizing agents .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid release into waterways .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?

- Use SHELXL (via

SHELXLEGUI) for iterative refinement, applying constraints for disordered moieties (e.g., thiazolidine ring conformers). For twinned data, employHKLF5format in SHELXL to model twin laws . - Validate structures with Mercury CSD : Analyze packing similarity and void spaces to confirm hydrogen-bonding motifs (e.g., layered vs. helical packing) .

- Cross-validate with spectroscopy: Compare experimental IR/Raman peaks with DFT-calculated vibrational modes .

Q. How do substituents on the phenol ring influence biological activity, and what assays are suitable for evaluation?

- Substituent effects : Electron-donating groups (e.g., methoxy) enhance stability and bioavailability. Thiazolidine rings may interact with enzymatic targets (e.g., microtubule inhibition, as seen in combretastatin analogs) .

- Assays :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa).

- Enzyme inhibition : Screen against tyrosine kinases or tubulin polymerization (IC determination via fluorescence polarization) .

- Molecular docking : Compare binding poses with co-crystallized ligands (e.g., PDB: 1SA0) using AutoDock Vina .

Q. What methodologies address conflicting synthesis yield data in published studies?

- Design of Experiments (DoE) : Apply factorial design to test variables (solvent polarity, temperature, catalyst). For example, ethanol vs. DMF may alter cyclization rates .

- Scale-up analysis : Pilot reactions at 1 mmol and 10 mmol scales to identify kinetic vs. thermodynamic product dominance.

- Byproduct identification : Use LC-MS to detect intermediates (e.g., Schiff bases) that reduce yields. Quench reactions at intervals to map byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.